molecular formula C8H8O2S B013652 4-Mercaptophenylacetic acid CAS No. 39161-84-7

4-Mercaptophenylacetic acid

Cat. No. B013652
Key on ui cas rn: 39161-84-7
M. Wt: 168.21 g/mol
InChI Key: ORXSLDYRYTVAPC-UHFFFAOYSA-N
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Patent
US03946036

Procedure details

A solution of 27.6 g of sodium nitrite in 200 cc of water is added dropwise at 0°, while stirring, to a suspension of 60.4 g of 4-aminophenyl-acetic acid in 200 cc of water and 80 cc of concentrated hydrochloric acid. After the addition is complete, the reaction mixture is stirred at the same temperature for a further 45 minutes. This cold diazonium salt solution is then added dropwise at room temperature to a mixture of 74 g of potassiumethyl xanthogenate, 120 cc of water and 300 cc of a 2 N soda solution, and heating is effected to 45° until gas evolution stops. The mixture is subsequently cooled to room temperature, the pH is adjusted to 1 with concentrated hydrochloric acid and the oiled xanthogenate ester is extracted with ether. After removing the solvent by distillation, the ester is taken up in 500 cc of ethanol, a solution of 90 g of potassium hydroxide in 500 cc of water is added and boiling at reflux is effected for 20 hours. The major portion of the ethanol is subsquently removed by the distillation at reduced pressure, the aqueous phase is cooled with ice, rendered acid with concentrated hydrochloric acid while stirring well, and extracted with ether. The ether extract is dried over sodium sulphate, the solvent is removed by distillation, whereby 4-mercapto-phenylacetic acid crystallizes. After recrystallization from ether/pentane, the acid has a M.P. of 101° to 103°.
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
74 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([OH:15])=[O:14])=[CH:8][CH:7]=1.CCOC([S-])=[S:20].[K+]>O.Cl>[SH:20][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([OH:15])=[O:14])=[CH:8][CH:7]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
27.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60.4 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
Cl
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
74 g
Type
reactant
Smiles
CCOC(=S)[S-].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at the same temperature for a further 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
is effected to 45° until gas evolution
EXTRACTION
Type
EXTRACTION
Details
the oiled xanthogenate ester is extracted with ether
CUSTOM
Type
CUSTOM
Details
After removing the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation
ADDITION
Type
ADDITION
Details
a solution of 90 g of potassium hydroxide in 500 cc of water is added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
WAIT
Type
WAIT
Details
is effected for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The major portion of the ethanol is subsquently removed by the distillation at reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous phase is cooled with ice
STIRRING
Type
STIRRING
Details
while stirring well
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation, whereby 4-mercapto-phenylacetic acid
CUSTOM
Type
CUSTOM
Details
crystallizes
CUSTOM
Type
CUSTOM
Details
After recrystallization from ether/pentane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
SC1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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